molecular formula C15H16N2O3 B8682431 3-Ethyl-N-methyl-5-(2-oxo-2-phenylethyl)-1,2-oxazole-4-carboxamide CAS No. 62613-75-6

3-Ethyl-N-methyl-5-(2-oxo-2-phenylethyl)-1,2-oxazole-4-carboxamide

Cat. No. B8682431
CAS RN: 62613-75-6
M. Wt: 272.30 g/mol
InChI Key: XEIPVBRJMKSIPZ-UHFFFAOYSA-N
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Description

3-Ethyl-N-methyl-5-(2-oxo-2-phenylethyl)-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethyl-N-methyl-5-(2-oxo-2-phenylethyl)-1,2-oxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-N-methyl-5-(2-oxo-2-phenylethyl)-1,2-oxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62613-75-6

Product Name

3-Ethyl-N-methyl-5-(2-oxo-2-phenylethyl)-1,2-oxazole-4-carboxamide

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

3-ethyl-N-methyl-5-phenacyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C15H16N2O3/c1-3-11-14(15(19)16-2)13(20-17-11)9-12(18)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,16,19)

InChI Key

XEIPVBRJMKSIPZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1C(=O)NC)CC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 29.0 g. (0.105 mole) of 3-ethyl-5-(β-hydroxyphenethyl)-N-methyl-isoxazole-4-carboxamide and 500 ml. acetic acid at room temperature is treated dropwise rapidly with 12.5 g. (0.125 mole) of chromium trioxide in 125 ml. water. The resulting solution is stirred for 2 hours at room temperature and a portion of the acetic acid is removed in vacuo. The remainder is poured onto ice water and extracted with methylene chloride. The methylene chloride layer is washed with 2N sodium hydroxide, dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo. The solid residue is triturated with ether and recrystallized from ethanol to give 3-ethyl-N-methyl-5-phenacyl-4-isoxazole carboxamide, m.p. 134° to 136° C.
Quantity
0.105 mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0.125 mol
Type
catalyst
Reaction Step Three
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Quantity
0 (± 1) mol
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solvent
Reaction Step Four

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